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Compound of Interest |

METHYL 2-
Compound Name: ((PHENOXYACETYL)AMINO)BEN
ZOATE
CAS No.: 101284-14-4
Cat. No.: B403061

Chemoinformatics, Synthesis, and Structural
Applications

Part 1: Chemoinformatics Core

Identity & SMILES Codes

The target compound, methyl 2-((phenoxyacetyl)amino)benzoate (CAS: 101284-14-4), is an

-acylated anthranilic acid derivative. It serves as a critical intermediate in the synthesis of
heterocyclic scaffolds, particularly quinazolinones.[1]

Format Code | Value

COC(=0)C1=CC=CC=C1NC(=0)COC2=CC=C
c=C2

Canonical SMILES

] COC(=0)C1=CC=CC=C1INC(=0)C0OC2=CC=C
Isomeric SMILES

Cc=C2
InChl Key DINDEMVSWNRGSC-UHFFFAOYSA-N
Molecular Formula
Molecular Weight 285.30 g/mol
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Structural Dissection

The molecule comprises three distinct pharmacophoric/synthetic domains:

o Anthranilate Core: A benzene ring substituted ortho-ly with an amino and a methyl ester
group.[1] This motif dictates the molecule's tendency toward intramolecular cyclization.[1]

e Linker: An acetamido bridge (

) providing flexibility and hydrogen bond donation capability.[1]

e Phenoxy Tail: A lipophilic phenyl ether moiety that enhances membrane permeability and
hydrophobic interactions in protein binding pockets.[1]

Part 2: Synthetic Architecture & Mechanism
Retrosynthetic Analysis

To synthesize this molecule with high fidelity, one must recognize it as an amide formed
between an aniline of lowered nucleophilicity (methyl anthranilate) and an activated carboxylic
acid derivative (phenoxyacetyl chloride).

Direct coupling using carboxylic acids (phenoxyacetic acid) often requires coupling reagents
(EDC/HATU) due to the electron-withdrawing effect of the ortho-ester on the aniline nitrogen.
Therefore, the Acid Chloride Method is preferred for scalability and atom economy.[1]

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis and the competing cyclization
pathway that must be controlled.
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Figure 1: Synthetic pathway for methyl 2-((phenoxyacetyl)amino)benzoate showing the
critical divergence between the linear amide product and the cyclized quinazolinone side-
product.[2]

Part 3: Experimental Protocol (Self-Validating)
Scientific Rationale

The primary challenge in this synthesis is the reduced nucleophilicity of the amino group in
methyl anthranilate due to resonance with the ester carbonyl and the benzene ring.[1]
Furthermore, the resulting product contains an ester and an amide in ortho positions, creating a
high risk of cyclization to 2-(phenoxymethyl)quinazolin-4(3H)-one if heated excessively.

Control Strategy:
o Temperature Control: Maintain reaction < 25°C to prevent cyclization.

o Base Selection: Triethylamine (TEA) or Pyridine acts as an HCI scavenger to drive the
equilibrium forward without hydrolyzing the methyl ester.[1]

e Solvent: Dichloromethane (DCM) is chosen for its ability to solubilize the reactants while
allowing easy aqueous workup.[1]
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Step-by-Step Methodology

Reagents:

Methyl anthranilate (1.0 eq, 10 mmol, 1.51 g)
Phenoxyacetyl chloride (1.1 eq, 11 mmol, 1.88 g)
Triethylamine (1.2 eq, 12 mmol, 1.67 mL)

Dichloromethane (DCM) (anhydrous, 30 mL)

Workflow:

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying
tube (CaCl2), dissolve Methyl anthranilate (1.51 g) in anhydrous DCM (20 mL).

Base Addition: Add Triethylamine (1.67 mL) to the solution. Cool the mixture to 0°C using an
ice bath. Rationale: Cooling suppresses potential side reactions during the exothermic
addition of acid chloride.[1]

Acylation: Dilute Phenoxyacetyl chloride (1.88 g) in DCM (10 mL). Add this solution dropwise
to the reaction flask over 15 minutes.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20—-25°C)
for 4—6 hours.

o Validation Point: Monitor via TLC (Hexane:EtOAc 3:1).[1] The fluorescent spot of methyl
anthranilate (

) should disappear, replaced by a lower

product spot.[1]

Quench & Workup: Pour the reaction mixture into cold water (50 mL). Separate the organic
layer.[1]

Wash: Wash the organic layer successively with:
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o 1M HCI (2 x 20 mL) — Removes unreacted amine and TEA.
o Sat.

(2 x 20 mL) — Neutralizes residual acid.
o Brine (1 x 20 mL).

e |solation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator).

 Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column
chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Expected Yield: 85-92% as a white to off-white crystalline solid.[1]

Part 4: Biological & Medicinal Applications[1][4][5]

[6]
The "Privileged Scaffold" Concept

While methyl 2-((phenoxyacetyl)amino)benzoate exhibits modest biological activity on its
own (potential anti-inflammatory properties similar to fenamates), its primary value in drug
discovery is as a precursor to quinazolinones.

The ortho-arrangement of the amide and ester allows for a "double-electrophile” cyclization.[1]
Reaction with amines or hydrazines transforms this linear molecule into dihydroquinazolinones,
a class of heterocycles found in:

o Sedatives/Hypnotics: Methaqualone analogs.[1]
e Anticancer Agents: rEGFR inhibitors.[1]

e Anti-inflammatory Agents: COX-2 inhibitors.[1]

Comparative Data: Linear vs. Cyclized

Researchers must distinguish the linear precursor from the cyclized artifact.[1]

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://fluorochem.co.uk/product/F853904/
https://fluorochem.co.uk/product/F853904/
https://www.benchchem.com/product/b403061?utm_src=pdf-body
https://fluorochem.co.uk/product/F853904/
https://fluorochem.co.uk/product/F853904/
https://fluorochem.co.uk/product/F853904/
https://fluorochem.co.uk/product/F853904/
https://fluorochem.co.uk/product/F853904/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b403061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Cyclized Artifact

Property Linear Precursor (Target) . .
(Quinazolinone)
Structure Open Chain Amide/Ester Fused Heterocycle
Two Carbonyl peaks:~1690 One broad/split Carbonyl
IR Spectrum cm~t (Amide)~1720 cm™1 peak:~1670-1680 cm~1
(Ester) (Lactam)
Distinct Absent
H-NMR
singlet (~3.8 ppm) peak (lost as MeOH)
- o ) Lower solubility (planar
Solubility High in organic solvents )
stacking)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[pubchemlite.lcsb.uni.lu]

» To cite this document: BenchChem. [Technical Guide: Methyl 2-
((phenoxyacetyl)amino)benzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b403061#smiles-code-for-methyl-2-phenoxyacetyl-
amino-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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